molecular formula C16H10N2O2 B1344156 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile CAS No. 330792-68-2

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

Cat. No. B1344156
M. Wt: 262.26 g/mol
InChI Key: MWTPPIZIKZHMSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol was stirred at room temperature for one hour to give an orange precipitate . Then it was filtered and washed with methanol to give the pure imine .


Molecular Structure Analysis

The molecular formula of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is C16H10N2O2 . The InChI is InChI=1S/C16H10N2O2/c17-10-13 (11-18)16 (19)12-6-8-15 (9-7-12)20-14-4-2-1-3-5-14/h1-9,19H . The Canonical SMILES is C1=CC=C (C=C1)OC2=CC=C (C=C2)C (=C (C#N)C#N)O .


Chemical Reactions Analysis

The Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds leads to the formation of iminocoumarins. This process underscores the synthetic utility of malononitrile derivatives in preparing complex organic frameworks.


Physical And Chemical Properties Analysis

The molecular weight of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is 262.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .

Scientific Research Applications

Heterocyclic Synthesis

  • Field : Organic Chemistry
  • Application : The malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .
  • Method : These products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .
  • Results : The flexibility and high reactivity of malononitrile dimer as a multi-functional reagent and its potential to the preparation of novel beneficial scaffolds as well as biologically active molecules signify it as a suitable building block in total synthesis, medicinal chemistry, and dyes .

Nonlinear Optical Applications

  • Field : Material Science
  • Application : A study on phenolic polyene crystals, including those related to the mentioned compound, demonstrates their significant potential in nonlinear optical applications due to their tailored physical properties.
  • Method : The specific methods of application or experimental procedures were not detailed in the source.
  • Results : These materials exhibit high molecular ordering and optimized crystals for electro-optics and terahertz generation applications, showing considerable improvement over other similar compounds.

Organic Synthesis Methodologies

  • Field : Organic Chemistry
  • Application : Research on asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides highlights the role of such compounds in synthesizing Michael adducts with high enantioselectivity.
  • Method : The specific methods of application or experimental procedures were not detailed in the source.
  • Results : This showcases the versatility of these compounds in organic synthesis.

Synthesis Analysis

  • Field : Organic Chemistry
  • Application : This compound can be synthesized by stirring a mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol at room temperature for one hour.
  • Method : The resulting orange precipitate is then filtered and washed with methanol to give the pure imine.
  • Results : The molecular formula of this compound is C16H10N2O2.

Chemical Reactions Analysis

  • Field : Organic Chemistry
  • Application : The Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds leads to the formation of iminocoumarins.
  • Method : This process underscores the synthetic utility of malononitrile derivatives in preparing complex organic frameworks.
  • Results : The molecular weight of this compound is 262.26 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4.

Development of New Materials

  • Field : Material Science
  • Application : The synthesis of new iminocoumarins and their transformations into N-chloro and hydrazono compounds through the reaction between 2-hydroxybenzaldehydes and active methylene compounds like malononitrile has been explored.
  • Method : This research points to the potential of these compounds in the development of new materials with specific chemical properties.
  • Results : The specific results or outcomes were not detailed in the source.

Synthesis of Colored Compounds

  • Field : Organic Chemistry
  • Application : Malononitrile dimer, a related compound, is an effective and common reagent in the synthesis of colored compounds .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Most of the malononitrile dimer attraction depends on the reactivity of the methylene group which can be easily condensed with various electrophilic compounds to a wide range of yellow and magenta dyes .

Pharmaceutical and Medicinal Applications

  • Field : Pharmaceutical Chemistry
  • Application : Malononitrile dimer has been used mainly in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Malononitrile dimer decreases the amnesia induced by electroconvulsive shock , and in animal tests, this compound exhibited nootropic activity .

properties

IUPAC Name

2-[hydroxy-(4-phenoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-10-13(11-18)16(19)12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTPPIZIKZHMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

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